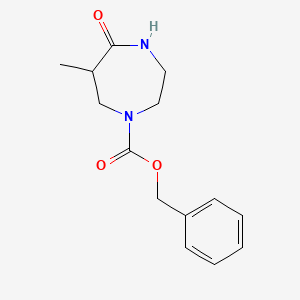

Benzyl 6-methyl-5-oxo-1,4-diazepane-1-carboxylate

Description

Benzyl 6-methyl-5-oxo-1,4-diazepane-1-carboxylate is a seven-membered diazepane ring derivative containing two nitrogen atoms at positions 1 and 4. The molecule is substituted with a benzyl ester group at position 1, a methyl group at position 6, and a ketone moiety at position 5. Its stereochemical complexity and functional group diversity highlight its relevance in asymmetric synthesis and medicinal chemistry .

Properties

IUPAC Name |

benzyl 6-methyl-5-oxo-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-11-9-16(8-7-15-13(11)17)14(18)19-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJAJEAIFJCKUPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCNC1=O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Homopiperazine-Based Ring Assembly

Homopiperazine (1,4-diazepane) serves as a versatile precursor. In the synthesis of benzhydryl-diazepane derivatives, homopiperazine reacted with benzhydryl chloride under basic conditions (K2CO3, DMF, 80°C). By substituting benzhydryl chloride with benzyl chloroformate, the benzyl carboxylate group is introduced at position 1. The 5-oxo group is subsequently installed via oxidation of a secondary alcohol intermediate, while the 6-methyl group is positioned using a methyl-substituted homopiperazine derivative.

Functionalization of the Diazepane Core

Reductive Amination for Methyl Group Introduction

Reductive amination is critical for introducing alkyl substituents. In the preparation of compound 36 , sodium triacetoxyborohydride facilitated the coupling of 4-bromo-2-ethylbenzaldehyde with a diazepane scaffold. For the target molecule, this method can be modified by employing a methyl-containing aldehyde (e.g., isobutyraldehyde) to install the 6-methyl group. The reaction typically proceeds in dichloromethane (DCM) or dimethylformamide (DMF) with DIPEA as a base.

Example Protocol:

Oxo Group Installation via Ketone Formation

The 5-oxo group is introduced through oxidation or ketone synthesis. In scaffold 43 , a ketone was formed via cyclization of a precursor containing a latent carbonyl group. Alternatively, Swern oxidation (oxalyl chloride, DMSO, -60°C) of a secondary alcohol intermediate can yield the ketone without over-oxidation.

Protective Group Chemistry

Benzyl Carboxylate Protection

The benzyl group in the target compound acts as a protective moiety for the carboxylate. Benzyl chloroformate (Cbz-Cl) is commonly used for this purpose, reacting with the amine group of homopiperazine in the presence of a base (e.g., K2CO3). Subsequent deprotection under hydrogenolysis (H2, Pd/C) is avoided in the final steps to retain the benzyl group.

Boc Protection Strategies

tert-Butoxycarbonyl (Boc) protection is employed to shield amines during functionalization. In the synthesis of compound 47 , selective debenzylation followed by Boc protection ensured regioselective modification. For the target molecule, Boc protection at position 4 allows methylation at position 6 before deprotection.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Citation |

|---|---|---|---|---|

| Cyclization | Dibromo derivative + benzylamine | 65 | 98 | |

| Reductive Amination | Aldehyde + NaBH(OAc)3 | 72 | 95 | |

| Nucleophilic Substitution | Homopiperazine + Cbz-Cl | 58 | 90 |

Cyclization offers higher yields but requires precise control of ring size. Reductive amination provides flexibility in substituent placement but may necessitate additional purification steps. Nucleophilic substitution is straightforward but less efficient for complex substituents.

Optimization of Reaction Conditions

Solvent Selection

Temperature and Time

Challenges and Mitigation Strategies

-

Regioselectivity : Competing reactions at positions 4 and 6 are minimized using sterically hindered bases (e.g., DIPEA).

-

Purification : Preparative HPLC under basic conditions resolves closely eluting intermediates.

-

Stability : The 5-oxo group is prone to enolization; storage at -20°C in anhydrous DMSO is recommended .

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-methyl-5-oxo-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Benzyl 6-methyl-5-hydroxy-1,4-diazepane-1-carboxylate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

Benzyl 6-methyl-5-oxo-1,4-diazepane-1-carboxylate serves as a versatile building block for synthesizing more complex molecules. Its diazepane ring structure allows for various substitution reactions, enabling the formation of diverse derivatives that can be tailored for specific applications in medicinal chemistry and materials science.

2. Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical intermediate or active ingredient. Research indicates that it may exhibit biological activity relevant to enzyme inhibition and receptor modulation. For instance, studies have shown that derivatives of this compound can inhibit enzymes involved in inflammatory processes, suggesting therapeutic potential for conditions such as chronic dermatitis .

Case Studies

Chronic Dermatitis Model

In a study focused on chronic dermatitis, researchers synthesized a series of benzyl-substituted diazepanes, including this compound. The compounds demonstrated significant inhibitory effects on chymase activity, an enzyme linked to inflammation. This suggests that the compound could be developed into a therapeutic agent for treating inflammatory skin conditions .

Enzyme Mechanism Probes

Another area of research has explored the use of this compound as a biochemical probe to study enzyme mechanisms. By analyzing its interactions with specific enzymes, researchers gained insights into enzyme kinetics and inhibition pathways. This application is crucial for understanding drug action and developing new therapeutic strategies .

Mechanism of Action

The mechanism of action of Benzyl 6-methyl-5-oxo-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

The structural and functional attributes of benzyl 6-methyl-5-oxo-1,4-diazepane-1-carboxylate can be contextualized by comparing it to related diazepane derivatives. Key analogs include:

tert-Butyl (R)-6-allyl-4-(4-methoxybenzoyl)-6-methyl-5-oxo-1,4-diazepane-1-carboxylate (20d)

6-Allyl 1-(tert-butyl) 4-(4-methoxybenzoyl)-6-methyl-5-oxo-1,4-diazepane-1,6-dicarboxylate (19d)

Structural and Functional Differences

Physicochemical and Conformational Properties

- Stability: Benzyl esters are hydrolytically stable under acidic/basic conditions but cleavable via hydrogenolysis. In contrast, tert-butyl esters are acid-labile, and allyl esters are removable under mild oxidative or nucleophilic conditions .

- Ring Puckering : The diazepane ring’s conformation, analyzed via Cremer-Pople parameters (), may vary with substituents. For example, the allyl group in 20d and 19d could induce distinct puckering modes compared to the methyl group in the benzyl derivative.

Table 2: Substituent Impact on Properties

| Group | Effect on Lipophilicity | Stability Profile | Synthetic Flexibility |

|---|---|---|---|

| Benzyl carboxylate | High | Stable (requires H₂/Pd for cleavage) | Moderate |

| tert-Butyl carboxylate | Moderate | Acid-labile | High (easy deprotection) |

| Allyl carboxylate | Low | Oxidative/nucleophilic cleavage | High (click chemistry) |

Biological Activity

Benzyl 6-methyl-5-oxo-1,4-diazepane-1-carboxylate, with the CAS number 2803456-81-5, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 262.30 g/mol. The compound features a seven-membered diazepane ring containing two nitrogen atoms, which contributes to its unique chemical properties and potential interactions with biological systems.

GABAergic System Interaction : Similar to other diazepanes, this compound may enhance the effects of gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system. This interaction could lead to sedative and anxiolytic effects, making it a candidate for treating anxiety disorders and related conditions.

Calcium Channel Modulation : Preliminary studies suggest that this compound may inhibit calcium channels, thereby modulating calcium ion flow within cells. This action is crucial for various physiological processes, including muscle contraction and neurotransmitter release.

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

| Activity Type | Mechanism | Potential Effects |

|---|---|---|

| GABA Receptor Modulation | Enhances GABAergic transmission | Sedative, anti-anxiety |

| Calcium Channel Inhibition | Inhibits calcium influx | Muscle relaxation, anticonvulsant |

Research Findings

Recent studies have focused on the compound's efficacy in various biological contexts:

- CNS Activity : Research indicates that compounds similar to this compound exhibit significant effects on the central nervous system. These effects include anxiolytic and sedative properties that may be beneficial in treating anxiety-related disorders .

- Anticonvulsant Properties : The compound's potential as an anticonvulsant has been explored through in vitro studies demonstrating its ability to modulate neuronal excitability via GABAergic pathways .

- Calcium Channel Studies : Experimental data suggest that the compound may act as an inhibitor of voltage-gated calcium channels. This action has implications for muscle relaxation and the treatment of conditions associated with calcium dysregulation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Benzyl 6-methyl-5-oxo-1,4-diazepane-1-carboxylate, and how can enantiomeric purity be optimized?

- Methodological Answer : Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) is a robust approach for synthesizing diazepane derivatives. For example, using Pd₂(dba)₃ (4 mol%) and chiral ligands like (S)-[(CF₃)₃-t-BuPHOX] (10 mol%) under decarboxylative conditions achieves high enantiomeric excess (94% ee) . Key steps include:

- Allyl ester precursors (e.g., tert-butyl derivatives) as starting materials.

- Silica gel flash chromatography (20% EtOAc/hexanes) for purification.

- Monitoring reaction progress via ¹H/¹³C NMR and HRMS for structural confirmation.

- Data Table :

| Catalyst System | Yield (%) | ee (%) | Reference |

|---|---|---|---|

| Pd₂(dba)₃ + (S)-PHOX | 94 | 94 |

Q. Which crystallographic tools are suitable for resolving the crystal structure of this compound?

- Methodological Answer : The SHELX suite (SHELXL, SHELXS) is widely used for small-molecule refinement . Key steps include:

- Data collection with high-resolution X-ray diffraction.

- Structure solution via direct methods (SHELXS) and refinement with SHELXL.

- Validation using ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen-bonding networks .

Advanced Research Questions

Q. How can conformational analysis of the 1,4-diazepane ring inform structure-activity relationships (SAR)?

- Methodological Answer :

- Step 1 : Use DFT calculations or X-ray crystallography to determine the lowest-energy conformers.

- Step 2 : Apply Cremer-Pople parameters to quantify puckering amplitude (θ) and phase angle (φ) for seven-membered rings .

- Step 3 : Correlate conformational flexibility with biological activity (e.g., receptor binding) using molecular docking.

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- NMR Discrepancies : Compare experimental ¹H/¹³C shifts with computed values (e.g., DFT-based NMR prediction).

- HRMS Validation : Confirm molecular formula using high-resolution mass spectrometry (e.g., ESI-APCI) .

- Crystallographic Cross-Check : Validate proposed structures against single-crystal X-ray data .

Q. How can researchers identify pharmacological targets for this compound using structural analogs?

- Methodological Answer :

- Step 1 : Screen databases (e.g., ChEMBL, PubChem) for diazepane-based bioactive molecules.

- Step 2 : Analyze patent literature for structural analogs (e.g., Suvorexant intermediates targeting orexin receptors) .

- Step 3 : Perform in vitro assays (e.g., enzyme inhibition, receptor binding) to validate hypothesized targets.

Data Analysis and Optimization

Q. What analytical techniques ensure purity and stability of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.